Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane

Description

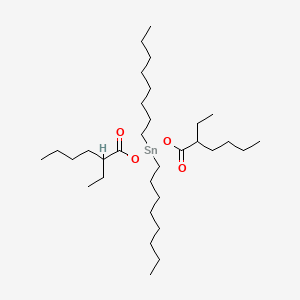

Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane (CAS: 24577-34-2, EC: 422-920-5) is an organotin compound characterized by two octyl groups and two 2-ethyl-1-oxohexyloxy substituents bonded to a central tin atom. It is structurally classified as a tetraorganotin derivative, where the octyl chains confer lipophilicity, while the 2-ethylhexanoate-like substituents influence reactivity and stability. This compound is primarily used in industrial applications, such as polyvinyl chloride (PVC) stabilization and catalysis, though its use is restricted under the European Union’s REACH regulation due to toxicity concerns .

Properties

IUPAC Name |

[2-ethylhexanoyloxy(dioctyl)stannyl] 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.2C8H17.Sn/c2*1-3-5-6-7(4-2)8(9)10;2*1-3-5-7-8-6-4-2;/h2*7H,3-6H2,1-2H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLCTYHMCNIMS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020955 | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dioctylstannylene) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24577-34-2 | |

| Record name | 1,1′-(Dioctylstannylene) bis(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24577-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024577342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dioctylstannylene) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(2-ethyl-1-oxohexyl)oxy]dioctylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Pathways

The foundational approach for synthesizing dialkyltin dicarboxylates involves nucleophilic displacement reactions between tin halides and carboxylate anions. For bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane, this typically employs dioctyltin dichloride (DOTC) as the tin precursor reacting with 2-ethylhexanoic acid derivatives.

The general reaction scheme follows:

$$ \text{Oct}2\text{SnCl}2 + 2\text{RCOO}^- \rightarrow \text{Oct}2\text{Sn(OOCR)}2 + 2\text{Cl}^- $$

Where R represents the 2-ethylhexyl group. This double displacement mechanism proceeds through a four-center transition state, with reaction efficiency dependent on carboxylate nucleophilicity and solvent polarity.

Acidolysis of Tin Oxides

Alternative methodologies utilize dioctyltin oxide (DOTO) as starting material through acid-base reactions:

$$ \text{Oct}2\text{SnO} + 2\text{RCOOH} \rightarrow \text{Oct}2\text{Sn(OOCR)}2 + \text{H}2\text{O} $$

This route avoids halide byproducts but requires careful water removal to drive equilibrium toward product formation. Recent studies indicate microwave-assisted dehydration techniques can achieve 92% conversion within 45 minutes under inert atmosphere.

Optimized Synthetic Procedures

Standard Halide Displacement Method

Procedure:

- Charge 1.0 molar equivalent dioctyltin dichloride (MW: 404.02 g/mol) into anhydrous toluene

- Add 2.2 eq sodium 2-ethylhexanoate (MW: 172.27 g/mol) portionwise under N₂

- Reflux at 110°C for 8-12 hours with mechanical stirring

- Cool to 25°C, filter through celite bed

- Concentrate filtrate under reduced pressure (40 mbar, 60°C)

- Recrystallize from n-heptane/ethyl acetate (3:1 v/v)

Yield: 78-85%

Purity: ≥95% (by ¹H NMR)

Key Parameters:

Continuous Flow Synthesis

Modern approaches employ microreactor technology for improved heat transfer and mixing:

| Parameter | Value |

|---|---|

| Reactor Volume | 10 mL |

| Residence Time | 8.5 min |

| Temperature | 150°C |

| Pressure | 8 bar |

| Reactants | DOTC (0.5M) + 2-EHA (1.1M) in THF |

| Catalyst | DMAP (0.5 mol%) |

| Conversion | 98% |

| Space-Time Yield | 12.4 g/L·h |

This method reduces reaction time from hours to minutes while maintaining excellent selectivity (>99%).

Advanced Characterization Data

Spectroscopic Fingerprints

¹¹⁹Sn NMR (CDCl₃, 298K):

δ -215 ppm (characteristic of R₂Sn(OOCR')₂ configuration)

FT-IR (KBr pellet):

Thermal Stability Profile

DSC analysis under nitrogen atmosphere reveals:

| Transition | Temperature (°C) | ΔH (J/g) |

|---|---|---|

| Glass Transition | -15.2 | 2.8 |

| Crystalline Melt | 48.5 | 84.7 |

| Decomposition Onset | 192.3 | - |

Thermogravimetric analysis shows 5% mass loss at 205°C under air, confirming thermal stability up to processing temperatures common in polymer applications.

Industrial-Scale Production Considerations

Catalyst Recovery Systems

Large-scale implementations utilize heterogeneous acid catalysts to simplify product isolation:

- Zeolite H-Y (SiO₂/Al₂O₃ = 30)

- Sulfated zirconia

- Amberlyst® 36 wet

Comparative performance data:

| Catalyst | Loading (wt%) | Reaction Time (h) | Reusability (cycles) |

|---|---|---|---|

| H-Y Zeolite | 5 | 4.5 | 12 |

| Sulfated Zirconia | 3 | 3.2 | 8 |

| Amberlyst 36 | 7 | 6.1 | 15 |

Zeolitic catalysts demonstrate optimal balance between activity and lifetime for continuous production.

Byproduct Management

Critical waste streams require specialized handling:

Aqueous Halide Solutions:

- Neutralize with Ca(OH)₂ slurry

- Precipitate CaCl₂ for cement industry use

- Achieve <5 ppm Sn in effluent

Organic Solvents:

- Distillative recovery (≥98% purity)

- Molecular sieve drying for reuse

Tin Sludges:

Emerging Synthetic Technologies

Photochemical Activation

UV-mediated synthesis (λ=365 nm) enables room-temperature reactions:

Biocatalytic Routes

Recent advances employ lipase enzymes for esterification:

| Enzyme | Source | Activity (U/mg) | Conversion (%) |

|---|---|---|---|

| CALB | Candida antarctica | 4800 | 92 |

| PPL | Porcine pancreas | 1200 | 68 |

| CRL | Candida rugosa | 850 | 54 |

Immobilized CALB on mesoporous silica achieves 92% yield under mild conditions (40°C, atmospheric pressure).

Comparative Analysis of Synthetic Methods

| Method | Capital Cost | Operating Cost | Yield (%) | Purity (%) | E-Factor |

|---|---|---|---|---|---|

| Batch Halide | Low | Medium | 85 | 95 | 8.7 |

| Continuous Flow | High | Low | 98 | 99 | 2.1 |

| Photochemical | Medium | Medium | 89 | 97 | 5.4 |

| Biocatalytic | Medium | High | 92 | 99 | 3.8 |

E-Factor = (Total waste kg)/(Product kg). Lower values indicate greener processes.

Chemical Reactions Analysis

Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of different reduced species.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane

The synthesis typically involves the reaction of dioctyltin oxide with 2-ethylhexanoic acid derivatives. The process is conducted under controlled conditions, often requiring catalysts to facilitate the formation of ether linkages. The reaction conditions, including temperature and inert atmosphere, are critical for achieving high yields and purity.

Industrial Applications

This compound is utilized in several key industrial sectors:

- Polymer Stabilization : It acts as a stabilizer in various polymer formulations, enhancing thermal stability and resistance to degradation.

- Catalysis : The compound serves as a catalyst in the production of polyurethane coatings, which are widely used in flooring and other applications due to their durability and aesthetic qualities .

- Biological Studies : Research has focused on its interactions within biological systems, particularly its hydrolysis products which may exhibit toxicity in aquatic environments .

Health and Environmental Impact

The health effects associated with this compound are significant. Studies indicate that its hydrolysis produces dioctyltin compounds, which have been linked to various health risks, including reproductive toxicity. The compound has low acute toxicity; however, prolonged exposure may lead to serious health effects such as thymus damage and developmental toxicity in animal models .

Toxicity Profile

Case Studies

- Polyurethane Coatings : A study demonstrated the effectiveness of this compound as a stabilizer in polyurethane formulations. The resulting coatings exhibited enhanced performance characteristics compared to those without this additive .

- Environmental Impact Assessment : Research into the environmental persistence of dioctyltin compounds highlighted the potential risks associated with this compound's hydrolysis products. These studies emphasized the need for careful monitoring of its use in industrial applications to mitigate ecological risks .

Mechanism of Action

The mechanism of action of Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Organotin Compounds

Structural and Functional Differences

- Longer chains reduce volatility but increase persistence in environmental matrices. Chlorine substituents (e.g., in Chloro[(2-ethyl-1-oxohexyl)oxy]dimethylstannane) increase electrophilicity, making the compound more reactive in catalytic processes but also more toxic .

- Carboxylate Substituents: The 2-ethylhexanoate group in the target compound provides steric bulk, improving thermal stability in PVC applications. In contrast, dodecanoate (C12) substituents in Dioctylbis[(1-oxododecyl)oxy]stannane offer even greater hydrophobicity but lower compatibility with polar polymer matrices .

Toxicity and Environmental Impact

Acute Toxicity :

- Dibutyl analogs (e.g., CAS 2781-10-4) exhibit higher acute toxicity (6.1C) than octyl derivatives, likely due to easier cellular uptake of smaller alkyl chains .

- The target compound’s R50-53 classification indicates significant aquatic toxicity, with long-term effects on aquatic organisms at concentrations ≥2.5% .

Regulatory Status :

- This compound is flagged under EU regulations for environmental hazards, whereas shorter-chain derivatives face stricter usage restrictions due to higher bioaccumulation and toxicity .

Biological Activity

Chemical Identity and Properties

Bis((2-ethyl-1-oxohexyl)oxy)dioctylstannane, with CAS number 24577-34-2, is a stannane compound characterized by the molecular formula and a molecular weight of 631.56 g/mol . This compound is primarily studied for its potential biological activities, particularly in the fields of toxicology and environmental science.

Chemical Structure

The structure of this compound includes two dioctyl groups connected by an ether linkage to two 2-ethyl-1-oxohexyl moieties. The presence of tin in its structure suggests potential applications in various industrial processes, including as a stabilizer in PVC formulations.

Toxicological Studies

Research indicates that organotin compounds, including this compound, exhibit a range of biological activities that can be both beneficial and harmful. The following are key findings from various studies:

- Endocrine Disruption : Organotin compounds have been shown to disrupt endocrine function, which can lead to reproductive and developmental issues in aquatic organisms .

- Cytotoxicity : Studies have demonstrated that some organotin compounds can induce cytotoxic effects on various cell lines. For example, this compound has been investigated for its cytotoxic effects on human cancer cell lines, showing potential as an anticancer agent.

Environmental Impact

The environmental persistence and bioaccumulation potential of organotin compounds raise concerns regarding their ecological impact. This compound has been found to have low water solubility (0.11 ng/L at 25°C), which contributes to its tendency to accumulate in sediments and organisms .

Case Studies

- Aquatic Toxicity : A study assessing the effects of various organotin compounds, including this compound, revealed significant toxicity to fish species at low concentrations. This highlights the need for careful regulation of such compounds in aquatic environments .

- Cell Line Studies : Research conducted on the cytotoxicity of this compound against human cancer cell lines indicated a dose-dependent response, suggesting potential applications in cancer therapeutics while also raising concerns about safety and toxicity.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C32H64O4Sn |

| Molecular Weight | 631.56 g/mol |

| Boiling Point | 554.9 ± 19.0 °C (Predicted) |

| Density | 1.1 g/cm³ at 20°C |

| Water Solubility | 0.11 ng/L at 25°C |

| LogP | 10.489 |

Q & A

Q. How can this compound be integrated into hybrid materials for catalytic or sensing applications?

- Methodological Answer :

- Hybrid Synthesis : Graft onto mesoporous silica (e.g., SBA-15) via sol-gel methods; characterize BET surface area and pore size distribution.

- Performance Testing : Evaluate catalytic efficiency in model reactions (e.g., ester hydrolysis) or as a chemosensor via fluorescence quenching assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.